molecular formula C17H18N4O2S B11062870 3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine

3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine

Cat. No.: B11062870
M. Wt: 342.4 g/mol
InChI Key: HIIYMYQJQKGMAM-UHFFFAOYSA-N
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Description

3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring, a phenyl group, and a methoxyphenoxyethyl sulfanyl group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by further functionalization to introduce the phenyl and methoxyphenoxyethyl sulfanyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or methoxyphenoxyethyl moieties .

Scientific Research Applications

3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or RNA, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-[2-(3-methoxyphenoxy)ethylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4O2S/c1-22-14-8-5-9-15(12-14)23-10-11-24-17-20-19-16(21(17)18)13-6-3-2-4-7-13/h2-9,12H,10-11,18H2,1H3

InChI Key

HIIYMYQJQKGMAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCSC2=NN=C(N2N)C3=CC=CC=C3

Origin of Product

United States

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